Boc-Asn-Phe-Pro-aldehyde

Übersicht

Beschreibung

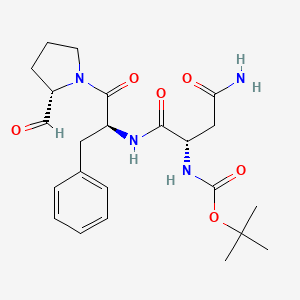

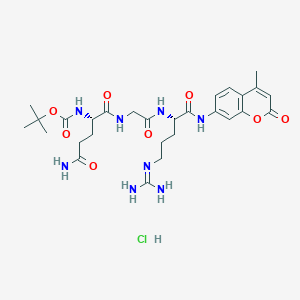

“Boc-Asn-Phe-Pro-aldehyde” is a chemical compound with the molecular formula C23H32N4O6 . It is used in peptide and solid-phase synthesis, and as an inhibitor in prolyl endopeptidase .

Molecular Structure Analysis

The molecular structure of “Boc-Asn-Phe-Pro-aldehyde” consists of 23 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 460.53 .Physical And Chemical Properties Analysis

“Boc-Asn-Phe-Pro-aldehyde” has a molecular weight of 460.53 . It is recommended to be stored at 2-8 °C . Further physical and chemical properties like boiling point and density are provided as 782.7±60.0 °C at 760 mmHg and 1.3±0.1 g/cm3 respectively .Relevant Papers One relevant paper found discusses the potential neurotoxicity of prolyl endopeptidase and the protective effects of two specific PEP inhibitors, one of which is "Boc-Asn-Phe-Pro-aldehyde" . The paper suggests that these inhibitors may be partially protective in a concentration-dependent manner .

Wissenschaftliche Forschungsanwendungen

1. Blood Coagulation Inhibition

Research has explored the use of peptide aldehydes, including structures similar to Boc-Asn-Phe-Pro-aldehyde, in inhibiting blood coagulation. These studies have found that certain peptide aldehydes can effectively inhibit the thrombin-fibrinogen reaction, a crucial step in blood clotting. For example, Boc-D-Phe-Pro-Arg-H and similar peptides have shown potential in retarding the digestion of fibrin by plasmin, an enzyme involved in breaking down blood clots (Bajusz, Széll, Barabás, & Bagdy, 1982).

2. Studying Protein Conformations

In another study, a peptide sequence resembling Boc-Asn-Phe-Pro-aldehyde was used to investigate protein conformations. This research provided insights into the backbone conformations of peptides and their intramolecular interactions, important for understanding protein structure and function (Maeji, Ishii, Inoue, & Chǔjǒ, 1986).

3. Catalysis in Organic Chemistry

Peptide aldehydes have also been utilized in organic chemistry, particularly in catalysis. For instance, research has demonstrated the role of proline and its derivatives in catalyzing reactions involving carbonyl compounds. These reactions are crucial for producing chiral, biologically relevant compounds, highlighting the versatility of peptide aldehydes in synthetic chemistry (Yang et al., 2008).

4. Anticoagulant Development

Further investigations into the use of tripeptide aldehydes, closely related to Boc-Asn-Phe-Pro-aldehyde, have led to the development of potent and selective anticoagulants. These compounds have shown efficacy in inhibiting thrombin, a key enzyme in blood coagulation, suggesting their potential as pharmacological tools and in clinical applications (Shuman et al., 1993).

5. Exploring Protein Synthesis

The synthesis of peptides like Boc-Asn-Phe-Pro-aldehyde has enabled research into protein synthesis, particularly in the context of Asn-rich proteins. This approach has aided in the synthesis of complex proteins, contributing to our understanding of protein assembly and structure (Narita, Takegahara, Ono, & Sato, 1990).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNODNHSQAVLBN-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asn-Phe-Pro-aldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)